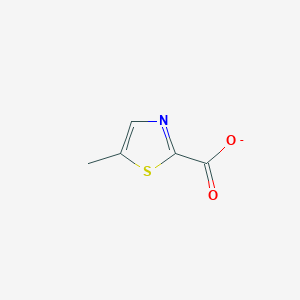

5-Methyl-1,3-thiazole-2-carboxylate

Description

Overview of Thiazole (B1198619) Heterocycles in Organic Chemistry Research

Thiazoles are aromatic heterocyclic compounds featuring a five-membered ring containing one sulfur and one nitrogen atom. wjrr.orgneliti.com This unique composition imparts a distinct set of chemical and physical properties, making them valuable building blocks in organic synthesis. wjrr.org The aromaticity of the thiazole ring contributes to its stability, while the presence of the heteroatoms allows for a variety of chemical reactions, including electrophilic and nucleophilic substitutions. numberanalytics.com

The significance of thiazoles extends into numerous scientific domains. In medicinal chemistry, the thiazole nucleus is a common feature in a wide array of pharmacologically active molecules. wjrr.orgglobalresearchonline.net Researchers have explored thiazole derivatives for their potential as antimicrobial, anti-inflammatory, and anticancer agents. numberanalytics.com Beyond pharmaceuticals, thiazole-containing compounds are investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. numberanalytics.com

Historical Context of Substituted Thiazoles in Academic Investigation

The study of thiazoles dates back to the late 19th century, with the first synthesis of thiazole itself reported by Hantzsch and Weber in 1887. tandfonline.com This pioneering work opened the door to the exploration of a vast number of substituted thiazole derivatives. Early research focused on understanding the fundamental reactivity and properties of this new class of heterocycles.

Over the decades, academic interest in substituted thiazoles has grown substantially, driven by the discovery of their presence in natural products and their diverse biological activities. wjrr.orgneliti.com A significant milestone was the identification of the thiazole ring in thiamine (B1217682) (Vitamin B1), a crucial coenzyme in metabolism. neliti.com This discovery underscored the biological importance of the thiazole scaffold and spurred further investigation into its synthetic analogs. The development of new synthetic methodologies, such as modifications of the Hantzsch thiazole synthesis, has further fueled research in this area, allowing for the creation of extensive libraries of substituted thiazoles for biological screening and materials science applications. mdpi.com

Structural Characteristics of 5-Methyl-1,3-thiazole-2-carboxylate within Research Contexts

This compound possesses a specific arrangement of functional groups that makes it a particularly interesting subject for research. The core of the molecule is the 1,3-thiazole ring. Attached to this ring are two key substituents: a methyl group at the 5-position and a carboxylate group at the 2-position.

The methyl group at the 5-position can influence the electronic properties of the thiazole ring and provide a site for further chemical modification. The carboxylate group at the 2-position is a versatile functional handle. It can participate in a variety of chemical reactions, such as esterification, amidation, and reduction, allowing for the straightforward synthesis of a wide range of derivatives. This ability to readily create new molecules based on this core structure is a key reason for its use as a research scaffold.

Rationale for Dedicated Academic Inquiry into this compound Derivatives

The dedicated academic inquiry into derivatives of this compound stems from its potential as a "privileged structure." This term refers to a molecular framework that is capable of binding to multiple biological targets, leading to a diverse range of pharmacological activities. The combination of the thiazole ring, known for its presence in many bioactive compounds, with the strategically placed methyl and carboxylate groups, provides a rich platform for drug discovery and development.

Researchers are actively synthesizing and evaluating new derivatives of this compound to explore their potential in various therapeutic areas. By systematically modifying the structure, for example, by creating different esters or amides from the carboxylate group, scientists can fine-tune the molecule's properties to enhance its activity against specific biological targets. This systematic approach allows for the exploration of structure-activity relationships (SAR), providing valuable insights into how chemical structure translates into biological function. The versatility of this scaffold makes it a valuable tool in the ongoing quest for new and improved therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-2-6-4(9-3)5(7)8/h2H,1H3,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDGNRLMYZMDOG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NO2S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Studies of 5 Methyl 1,3 Thiazole 2 Carboxylate

Contemporary Approaches to Thiazole (B1198619) Ring Construction

The synthesis of the thiazole ring has evolved significantly from traditional methods like the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides. wikipedia.orgresearchgate.net While robust, modern chemistry seeks more efficient, greener, and diverse methodologies.

Cyclization Reactions Utilizing Novel Reagents and Catalysts

Recent research has focused on the development of novel catalytic systems to improve the efficiency and conditions of thiazole synthesis. These approaches often provide higher yields, shorter reaction times, and greater functional group tolerance compared to classical methods.

One innovative approach involves the use of alkaline earth catalysts, such as calcium triflate (Ca(OTf)₂), for the chemo- and stereoselective synthesis of substituted thiazoles from tertiary propargyl alcohols and thioamides. acs.orgnih.gov This method proceeds under neat (solvent-free) conditions at elevated temperatures, providing the desired thiazole products in excellent yields. acs.org Another modern technique utilizes microwave irradiation to accelerate domino alkylation-cyclization reactions between propargyl bromides and thioureas, leading to 2-aminothiazoles in minutes. organic-chemistry.org

Green chemistry principles have also been incorporated into thiazole synthesis. For instance, a one-pot reaction of acetyl acetone (B3395972) or ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) and thiourea (B124793) can be performed in polyethylene (B3416737) glycol (PEG-400) under microwave irradiation, offering an environmentally benign route to substituted thiazoles. bepls.com Furthermore, catalyst-free methods, such as the heterocyclization of α-chloroglycinates with thiobenzamides, have been developed to produce polysubstituted thiazoles under mild conditions. researchgate.net

Multicomponent Reactions for Thiazole Scaffold Assembly

Multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of diverse thiazole derivatives.

A notable green MCR involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water, using KF/Clinoptilolite nanoparticles as a catalyst. benthamdirect.com This method produces thiazole derivatives in good to excellent yields and short reaction times. benthamdirect.com Another significant advancement is the chemoenzymatic one-pot synthesis of thiazoles. In this approach, the enzyme trypsin from porcine pancreas (PPT) has been shown to effectively catalyze the MCR of secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, affording high yields under mild conditions. nih.gov

Solvent-free MCRs have also been reported. For example, the one-pot condensation of an α-haloketone, thiourea, and an o-hydroxybenzaldehyde can be achieved by grinding the reactants at room temperature, offering a simple, efficient, and environmentally friendly protocol. scispace.com

Table 1: Comparison of Modern Multicomponent Reactions for Thiazole Synthesis

| Catalyst/Medium | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Trypsin (enzyme) | Secondary amine, Benzoyl isothiocyanate, Acetylenedicarboxylate (B1228247) | High yields (up to 94%), mild enzymatic conditions. | nih.gov |

| KF/Clinoptilolite NPs | Aldehyde, Benzoylisothiocyanate, Alkyl bromide | Green synthesis in water, good to excellent yields. | benthamdirect.com |

| None (Solvent-free) | α-haloketone, Thiourea, o-hydroxybenzaldehyde | Environmentally benign, reduced reaction times, high yields. | scispace.com |

| HFIP (solvent) | Aryl glyoxal, Aryl thioamide, Pyrazolone | Metal-free, room temperature, recyclable solvent. | acs.org |

Chemo- and Regioselective Synthesis Strategies

Controlling the regiochemistry of thiazole formation is crucial for accessing specific isomers. Modern synthetic strategies have demonstrated remarkable control over chemo- and regioselectivity. For instance, in a modified Gewald reaction, the substitution pattern on a nitrile precursor dictates the reaction outcome. nih.gov Nitriles with an adjacent alkyl or aryl substituent selectively yield thiazoles, whereas unsubstituted nitriles lead to thiophenes. nih.gov This selectivity arises because the substituent blocks the Gewald-type mechanism responsible for thiophene (B33073) formation. nih.gov

The synthesis of substituted thiazoles from tertiary propargyl alcohols bearing an alkene group showcases both chemo- and regioselectivity. The reaction selectively involves the alkyne over the alkene, and the subsequent intramolecular cyclization of an allene (B1206475) intermediate proceeds via a regioselective 5-exo dig pathway. acs.orgnih.gov The electrophilic substitution of the thiazole ring itself also exhibits regioselectivity, with the C5 position being the most favorable site for attack by electrophiles, particularly when an electron-donating group is present at the C2 position. pharmaguideline.com

Precursor Design and Elaboration for 5-Methyl-1,3-thiazole-2-carboxylate Synthesis

The rational design of starting materials is paramount for the efficient synthesis of the target molecule, this compound. The classic Hantzsch thiazole synthesis provides a clear blueprint for precursor selection. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.net

To achieve the desired substitution pattern of this compound, the precursors must contain the "5-methyl" and "2-carboxylate" moieties in latent form.

Source of the C4-C5-Methyl Fragment : The C4 and C5 atoms of the thiazole ring, along with the methyl group at C5, are typically derived from an α-halocarbonyl compound. A suitable precursor would be a 1-halo-2-propanone, such as 1-chloro-2-propanone or 1-bromo-2-propanone. Alternatively, 2-chloropropionaldehyde is a viable precursor that has been used to synthesize 2-amino-5-methylthiazole. google.com

Source of the S-C2-N-Carboxylate Fragment : The sulfur atom, the C2 carbon with its carboxylate group, and the nitrogen atom are provided by a thioamide derivative. An appropriate precursor is a thiooxamate ester, such as ethyl thiooxamate or methyl thiooxamate.

The conceptual Hantzsch synthesis for ethyl this compound is depicted below:

Scheme 1: Retrosynthetic Analysis based on Hantzsch Synthesis

Reaction: Ethyl thiooxamate + 1-Bromo-2-propanone → Ethyl this compound + H₂O + HBr

This targeted selection of precursors ensures the direct and regioselective assembly of the desired this compound scaffold.

Reaction Mechanism Elucidation in Thiazole Formation Pathways

Understanding the reaction mechanism is key to optimizing reaction conditions and expanding the scope of synthetic methodologies. The formation of the thiazole ring, particularly via the Hantzsch synthesis, has been well-studied.

The generally accepted mechanism for the Hantzsch synthesis begins with a nucleophilic attack (Sɴ2 reaction) from the sulfur atom of the thioamide onto the α-carbon of the haloketone. youtube.com This is followed by a cyclization step where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration (elimination of water) to form the aromatic thiazole ring. youtube.com

More contemporary methods have distinct mechanistic pathways. For example, the calcium-catalyzed reaction of propargyl alcohols with thioamides is proposed to proceed through the formation of an allene intermediate. acs.orgnih.gov This intermediate then undergoes an intramolecular, regioselective 5-exo dig cyclization to furnish the thiazole ring. acs.orgnih.gov

A modified Gewald reaction that produces thiazoles from certain nitriles is believed to proceed via a pathway that depends on the enolization of the nitrile precursor, highlighting how subtle changes in substrate structure can divert the reaction through different mechanistic channels. nih.gov

Investigation of Transition States and Intermediates

The identification of reaction intermediates provides crucial evidence for proposed mechanistic pathways. In many thiazole syntheses, intermediates are transient and not readily isolated, but their existence is inferred from trapping experiments or the final product structures.

In the calcium-catalyzed synthesis from propargyl alcohols, an allene species is a key proposed intermediate that directly precedes the ring-closing step. acs.orgnih.gov The observation of both kinetic and thermodynamic products in some of these reactions suggests the involvement of different transition states and pathways that are accessible under varying reaction times. acs.orgnih.gov

In a different reaction involving the cycloaddition of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (DMAD), a complex pathway involving multiple intermediates has been proposed. These include a zwitterionic intermediate , a cyclobutene , a 1,3-thiazepine , and a 7-thia-2-azanorcaradiene , demonstrating the intricate transition states that can be involved in thiazole transformations. wikipedia.org In other catalyst-free cyclizations, acyclic condensation products have been identified as the direct precursors to the final thiazole ring. researchgate.net These studies underscore the complexity and variety of intermediates and transition states that govern the formation of the thiazole scaffold.

Kinetic Studies of Thiazole Cyclization

The synthesis of the thiazole ring, a cornerstone of the this compound structure, is often achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. Kinetic investigations into this type of cyclization provide fundamental insights into the reaction mechanism and allow for the optimization of reaction conditions.

Studies on the Hantzsch synthesis of various thiazole derivatives have generally demonstrated that the reaction follows second-order kinetics, being first order with respect to the α-halocarbonyl compound and first order with respect to the thioamide. The reaction mechanism is understood to proceed via a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. google.comnih.gov

Thermodynamic parameters are often employed to further elucidate the nature of the reaction. For instance, a negative entropy of activation (ΔS*) can indicate the formation of a more ordered cyclic transition state from the acyclic starting materials. The rate of these cyclization reactions can also be influenced by the solvent medium, with factors such as the dielectric constant of the solvent potentially affecting the reaction rate. While specific kinetic data for this compound is not extensively detailed in the available literature, the general principles derived from studies of related thiazole syntheses provide a solid framework for understanding its formation.

Green Chemistry Principles in this compound Synthesis

In recent years, the synthesis of thiazole derivatives has increasingly incorporated the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. These principles are being applied through the development of solvent-free synthesis methods, the use of alternative and safer solvents, and the design of highly efficient and recyclable catalytic systems. bepls.com

Solvent-Free Syntheses and Alternative Media

A key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. To this end, research has explored solvent-free reaction conditions and the use of environmentally benign alternative media for the synthesis of thiazoles and related heterocycles.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.govnih.gov For instance, the one-pot, multicomponent synthesis of highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, which share a core structural motif, has been successfully carried out under microwave irradiation in acetic acid, demonstrating the efficiency of this technique. clockss.org While attempts at completely solvent-free microwave conditions for this specific reaction were met with challenges like high viscosity and decomposition, the use of a greener solvent like acetic acid still represents an improvement over more hazardous alternatives. clockss.org

Ultrasonic irradiation is another energy-efficient technique that can promote the synthesis of thiazoles. It offers benefits such as shorter reaction times and high yields under mild conditions. nih.govnih.gov The synthesis of thiazole derivatives has been effectively carried out using ultrasonic assistance in greener solvent systems like ethanol/water, often in conjunction with recyclable catalysts. nih.gov

Alternative solvents such as water, ethanol, and polyethylene glycol (PEG) are increasingly being used. bepls.com Water is a particularly attractive green solvent for the synthesis of certain thiazole derivatives. bepls.com For example, 4-substituted-2-(alkylsulfanyl)thiazoles have been synthesized in good yields by simply refluxing the reactants in water without any catalyst. bepls.com

The following table summarizes various green synthetic approaches for thiazole derivatives, highlighting the reaction conditions and outcomes.

| Product Type | Method | Catalyst/Medium | Conditions | Yield | Reference |

| Hantzsch Thiazole Derivatives | Ultrasonic Irradiation | Silica Supported Tungstosilisic Acid / EtOH:H₂O | Room Temperature | 79-90% | bepls.comnih.gov |

| Thiazole Derivatives | Ultrasonic Irradiation | Chitosan-based hydrogel / EtOH | 35 °C, 20 min | High | nih.govacs.org |

| 7-Methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives | Microwave Irradiation | Acetic Acid | 80 °C, 30 min, 350 W | ~89% | clockss.org |

| 1,3-Thiazolidin-4-ones | Solvent-Free | Ammonium Persulfate (APS) | 90 °C | 84% | nih.gov |

| 2-Aminothiazoles | Conventional Heating | PEG-400 | 100 °C, 2-3.5 h | 87-96% | bepls.com |

This table presents data for the synthesis of various thiazole derivatives to illustrate the application of green chemistry principles.

Catalytic Systems for Enhanced Atom Economy

Improving atom economy, a measure of how efficiently reactants are converted into the final product, is a fundamental goal of green chemistry. The use of advanced catalytic systems, particularly in multicomponent reactions (MCRs), is a primary strategy for achieving this. MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. clockss.org

Recyclable catalysts are crucial for sustainable synthesis. Several innovative and reusable catalysts have been developed for thiazole synthesis. These include:

Silica-supported tungstosilisic acid (SiW/SiO₂): This solid acid catalyst has been used effectively in the one-pot, three-component Hantzsch synthesis of thiazoles. bepls.comnih.gov It can be easily recovered by filtration and reused multiple times without a significant loss of activity. nih.gov

NiFe₂O₄ Nanoparticles: These magnetic nanoparticles have served as a reusable catalyst for the green, one-pot multicomponent synthesis of thiazole scaffolds in an ethanol:water solvent system. acs.org

Chitosan-based Biocatalysts: Modified chitosan, a biodegradable polymer, has been employed as a recyclable, heterogeneous basic catalyst in the microwave-assisted and ultrasound-assisted synthesis of novel thiazole derivatives. nih.govnih.gov These biocatalysts offer high yields and can be reused for several cycles. nih.govacs.org

Palladium-Metalated Porous Organic Polymers (POPs): These have been developed as heterogeneous catalysts for the synthesis of thiazoles from thiobenzamides and isonitriles, showcasing the potential of metal-organic frameworks in recyclable catalysis. nih.gov

The following table provides examples of catalytic systems that enhance the green credentials of thiazole synthesis.

| Catalyst | Reaction Type | Solvent System | Key Advantages | Reference |

| Silica Supported Tungstosilisic Acid | One-pot, three-component Hantzsch synthesis | EtOH:H₂O | Reusable, efficient under conventional heating or ultrasound | bepls.comnih.gov |

| NiFe₂O₄ Nanoparticles | One-pot, multicomponent synthesis | EtOH:H₂O | Reusable, green solvent system | acs.org |

| Chitosan-based Hydrogel | Multicomponent synthesis of thiazolyl-pyridazinediones | Ethanol | Eco-friendly, biodegradable, reusable, high yields under microwave | nih.gov |

| Palladium-Metalated POPs | Cascade sequence from thiobenzamides and isonitriles | - | Heterogeneous, recyclable catalyst | nih.gov |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Synthesis of thiazole derivatives from hydrazinecarbothioamide | - | Eco-friendly, safe to handle, recyclable, good yields | bepls.com |

This table highlights various catalytic systems used in the synthesis of thiazole derivatives, emphasizing their green chemistry benefits.

Chemical Reactivity, Derivatization Strategies, and Functional Group Transformations

Reactivity Profiling of the Thiazole (B1198619) Ring System in 5-Methyl-1,3-thiazole-2-carboxylate

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which influence its reactivity towards various chemical transformations. The presence of the methyl group and the carboxylate ester further modulates the electron density and, consequently, the regioselectivity of reactions on the thiazole core.

Electrophilic Aromatic Substitution Studies

The thiazole ring is generally considered to be electron-rich and thus susceptible to electrophilic aromatic substitution. Theoretical studies and experimental evidence from related thiazole derivatives suggest that the C5 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. This is attributed to the directing effect of the ring sulfur and nitrogen atoms. In the case of this compound, the methyl group at C5 further enhances the electron density at this position, reinforcing its propensity for electrophilic substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | Ethyl 4-nitro-5-methyl-1,3-thiazole-2-carboxylate |

| Bromination | Br₂/FeBr₃ | Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate |

| Acylation | Acyl chloride/AlCl₃ | Ethyl 4-acyl-5-methyl-1,3-thiazole-2-carboxylate |

Nucleophilic Attack and Addition Reactions

The thiazole ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic attack. The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic substitution. In this compound, the ester group at C2 further enhances this electrophilicity.

Kinetic studies on the reactions of 2-halogeno-X-thiazoles with nucleophiles like the benzenethiolate (B8638828) ion have demonstrated that the thiazole system is highly sensitive to the effects of substituents rsc.org. While the carboxylate group itself is not a typical leaving group for nucleophilic aromatic substitution, its presence significantly activates the C2 position towards other transformations. Nucleophilic attack is more commonly observed in derivatization reactions of the ester group itself, as discussed in the subsequent section.

Radical Reactions on the Thiazole Core

The investigation of radical reactions involving the thiazole core of this compound is an area with limited specific research. However, general principles of radical chemistry suggest that the methyl group at C5 could be susceptible to radical halogenation under appropriate conditions, such as using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a bromomethyl derivative, a versatile intermediate for further functionalization.

Ester Group Transformations at Position 2

The carboxylate ester at the C2 position is a key handle for a variety of functional group transformations, allowing for the introduction of diverse structural motifs and the synthesis of a broad range of derivatives.

Hydrolysis and Ester Exchange Reactions

The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-methyl-1,3-thiazole-2-carboxylic acid, under either acidic or basic conditions. This carboxylic acid is a crucial intermediate for the synthesis of amides and other derivatives. For instance, the hydrolysis of a similar ethyl thiazole-2-carboxylate has been achieved using aqueous lithium hydroxide (B78521) in methanol (B129727) nih.gov.

Transesterification, or ester exchange, can also be accomplished by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester moiety, which can be useful for altering the compound's physical properties or for specific synthetic strategies.

Table 2: Hydrolysis of Thiazole-2-carboxylate Esters

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | aq. LiOH, MeOH, rt | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | nih.gov |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not specified | 2-Amino-4-methylthiazole-5-carboxylic acid | researchgate.net |

Amidation and Hydrazide Formation

The ester at C2 can be converted into an amide by reaction with a primary or secondary amine. This reaction, often facilitated by heating or by using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), is a common strategy for building more complex molecules. The synthesis of various N-substituted thiazole-5-carboxamides has been reported, highlighting the utility of this transformation acs.orgnih.gov. A convenient protocol for the amidation of electron-deficient amines and carboxylic acids using EDC, DMAP (4-dimethylaminopyridine), and a catalytic amount of HOBt has also been described nih.gov.

Furthermore, reaction of the ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding carbohydrazide, 5-methyl-1,3-thiazole-2-carbohydrazide. These hydrazides are valuable intermediates for the synthesis of various heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, through condensation and cyclization reactions nih.govmdpi.com. The conversion of esters to acid hydrazides is a standard procedure, often carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like propan-2-ol nih.gov.

Table 3: Synthesis of Amides and Hydrazides from Thiazole Esters

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid | Amine, EDCI, DMAP, DCM | N-Aryl-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide | acs.org |

| 5-Oxopyrrolidine-3-carboxylic acid esters | Hydrazine hydrate, propan-2-ol, reflux | Acid hydrazide | nih.gov |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Aldehyde, ethanol, reflux | Hydrazide-hydrazone | mdpi.com |

Methyl Group Reactivity at Position 5

The methyl group at the C5 position is not merely a passive substituent; its "benzylic-like" character makes it a site for various functionalization reactions, including oxidation and C-H activation.

The methyl group at C5 can be selectively oxidized to introduce alcohol, aldehyde, or carboxylic acid functionalities, significantly expanding the synthetic diversity of the scaffold. The stepwise oxidation allows for precise control over the final product.

The initial oxidation to the corresponding primary alcohol, (2-(alkoxycarbonyl)thiazol-5-yl)methanol, can be achieved using mild oxidizing agents. Further oxidation of this alcohol to the aldehyde, 5-formyl-1,3-thiazole-2-carboxylate, requires reagents known for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

Complete oxidation of the methyl group to a carboxylic acid moiety yields 2-(alkoxycarbonyl)thiazole-5-carboxylic acid. This transformation can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or by employing metal-catalyzed aerobic oxidation conditions. google.comorganic-chemistry.org For instance, methods developed for the oxidation of substituted toluenes to benzoic acids, which utilize catalysts like cobalt or manganese salts in the presence of molecular oxygen, can be adapted for this purpose. organic-chemistry.org The synthesis of derivatives like 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid confirms that the C5 position can indeed bear a carboxylic acid group, implying the feasibility of oxidizing the precursor methyl group. nih.gov

Direct functionalization of the C5-methyl group via C-H activation represents a modern and efficient strategy for derivatization, avoiding the need for pre-functionalized substrates. Palladium-catalyzed C-H activation has been successfully employed for the regioselective functionalization of the thiazole ring itself. rsc.org For example, Pd-catalyzed regioselective C-H alkenylation has been shown to occur at the C5 position of thiazole derivatives. rsc.org

While direct C-H activation on the methyl group of this specific compound is less documented, the principles can be extended from related systems. The C-H bonds of the methyl group are susceptible to activation by transition metal catalysts, enabling the introduction of various functional groups. This approach offers a powerful alternative to traditional methods, allowing for the direct coupling of the methyl group with other organic fragments. numberanalytics.comresearchgate.netacs.org

Halogenation and Cross-Coupling Reactions for Advanced Derivatization

The introduction of a halogen atom onto the thiazole ring or the methyl group serves as a crucial step for subsequent advanced derivatization, primarily through palladium-catalyzed cross-coupling reactions.

The regioselectivity of halogenation on the this compound scaffold depends on the reaction conditions.

Ring Halogenation: Electrophilic aromatic substitution on the thiazole ring typically occurs at the C5 position, which is the most electron-rich. numberanalytics.compharmaguideline.com However, since this position is already substituted with a methyl group in the target molecule, electrophilic attack is directed to the next available position. Therefore, bromination with reagents like N-Bromosuccinimide (NBS) is expected to yield the 4-bromo derivative, ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate. The bromine atom at position 2 is known to be highly reactive, whereas a bromine at position 5 exhibits reactivity similar to that of an aryl bromide. ias.ac.in

Methyl Group Halogenation: To achieve halogenation of the 5-methyl group, radical conditions are necessary. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and light would facilitate benzylic-type bromination to produce ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate.

Halogenated derivatives of this compound are versatile precursors for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. libretexts.org A 4-bromo or 5-(bromomethyl) derivative of the title compound can be reacted with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃) to generate biaryl or vinyl-substituted thiazoles. nih.govnih.gov This method is highly valued for its tolerance of a wide range of functional groups. acs.orgrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling on Thiazole and Thiadiazole Derivatives This table presents data from related heterocyclic systems to illustrate the reaction's applicability.

| Halide Substrate | Boronic Acid | Catalyst/Base | Product | Yield | Reference |

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55% | nih.gov |

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3,5-Bis(4-cyanophenyl)-1,2,4-thiadiazole | 61% | nih.gov |

| 4-Bromo-2-ketothiazole derivative | Heteroarylboronic ester | Pd(OAc)₂ / XPhos / K₃PO₄ | 4-Heteroaryl-2-ketothiazole derivative | High | nih.gov |

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling an organohalide with an alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound can react with various alkenes using a palladium catalyst and a base (e.g., triethylamine) to introduce a vinyl substituent. libretexts.org This reaction is particularly useful for synthesizing substituted alkenes with high stereoselectivity. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgyoutube.com A halogenated derivative of the title compound can be effectively coupled with a wide range of terminal alkynes to introduce alkynyl functionalities onto the thiazole scaffold. researchgate.netnih.govscirp.org The resulting alkynes are valuable intermediates for further synthetic transformations.

Table 2: Examples of Sonogashira Coupling on Halogenated Heterocycles This table presents data from related heterocyclic systems to illustrate the reaction's applicability.

| Halide Substrate | Alkyne | Catalyst System | Product | Yield | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | 2-Amino-3-(phenylethynyl)pyridine | High | scirp.org |

| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI / TEA | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 91% | scirp.org |

| 2-Trifloylthiazole | Phenylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | 2-(Phenylethynyl)thiazole | 85% | nih.gov |

C-N and C-O Cross-Coupling Strategies

The introduction of nitrogen and oxygen-based functionalities onto the thiazole core via cross-coupling reactions represents a powerful tool for the synthesis of diverse derivatives. While specific literature on this compound is limited, the principles of well-established cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation, can be applied to its halo-analogs. These reactions are pivotal for forging C-N and C-O bonds, respectively.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds between aryl or heteroaryl halides and a wide range of amines. pharmaguideline.comresearchgate.net For a substrate like a 2-halo-5-methyl-1,3-thiazole-2-carboxylate, the reaction would typically involve a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often dictates the scope and efficiency of the coupling. Sterically hindered and electron-rich phosphine ligands have proven effective for the amination of various heteroaryl halides. nih.gov The reaction mechanism generally proceeds through an oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the aminated product. pharmaguideline.com

Ullmann Condensation: The copper-catalyzed Ullmann reaction is a classic method for the formation of C-O bonds between aryl halides and alcohols or phenols. nih.gov Traditional Ullmann conditions often require harsh reaction temperatures. However, modern modifications utilizing various ligands for the copper catalyst allow for milder reaction conditions. For the C-O coupling of a 2-halo-5-methyl-1,3-thiazole-2-carboxylate with a phenol, a copper(I) salt is typically employed as the catalyst, often in the presence of a ligand and a base in a polar aprotic solvent. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides

| Heteroaryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Chlorobenzothiazole | Morpholine | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 100 | 95 | nih.gov |

| 2-Bromothiophene | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 80 | 85 | capes.gov.br |

| 5-Bromopyrimidine | Benzylamine (B48309) | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 88 | nih.gov |

Table 2: Representative Conditions for Ullmann-type C-O Coupling of Heteroaryl Halides

| Heteroaryl Halide | Phenol | Catalyst System (Cu Source / Ligand) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Iodotoluene | 2,6-Dimethylphenol | CuI / Picolinic Acid | K₃PO₄ | DMSO | 110 | 100 | nih.gov |

| 4-Chloronitrobenzene | Phenol | Cu₂O / no ligand | K₂CO₃ | Pyridine | 150 | 85 | nih.gov |

| 2-Bromopyridine | Phenol | CuI / TMEDA | Cs₂CO₃ | DMF | 120 | 90 | nih.gov |

Comparative Reactivity Studies with Analogous Thiazole Esters

The reactivity of thiazole esters is significantly influenced by the position and nature of substituents on the ring. Theoretical studies on thiazole derivatives have shown that the electron density at different positions of the ring is a key determinant of its reactivity towards electrophiles and nucleophiles. researchgate.net Generally, electron-donating groups enhance the nucleophilicity of the ring, while electron-withdrawing groups decrease it. researchgate.net

In the context of this compound, the methyl group at the C5 position is an electron-donating group, which would be expected to increase the electron density of the ring, particularly at the C4 position. Conversely, the carboxylate group at the C2 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and makes the C2 position susceptible to nucleophilic attack, especially if a suitable leaving group is present.

A comparative study on the Stille cross-coupling reactions of 2-phenylthiazoles and 2-phenyloxazoles highlighted differences in reactivity based on the position of the halide and the organotin reagent. researchgate.net While not a direct comparison of esters, this study underscores the positional influence on reactivity within the thiazole system.

For a more direct comparison, consider the reactivity of ethyl 2-chloro-4-methylthiazole-5-carboxylate versus a hypothetical ethyl 4-chloro-2-methylthiazole-5-carboxylate in a nucleophilic aromatic substitution reaction. The position of the electron-withdrawing ester group relative to the chloro leaving group would significantly impact the reaction rate. The ester group at C5 would activate a leaving group at C4 more effectively through resonance stabilization of the Meisenheimer intermediate than an ester at a more distant position.

The nature of the ester group itself (e.g., methyl vs. ethyl) is generally considered to have a minor electronic effect on the reactivity of the thiazole ring in cross-coupling reactions, with steric factors potentially playing a more significant role in certain cases.

The following table provides a conceptual comparison of the expected relative reactivity of different thiazole esters in a hypothetical nucleophilic aromatic substitution reaction, based on general principles of electronic effects.

Table 3: Conceptual Comparative Reactivity of Thiazole Esters in Nucleophilic Aromatic Substitution

| Compound | Position of Leaving Group | Position of Ester Group | Expected Relative Reactivity | Rationale |

| Ethyl 2-chloro-4-methylthiazole-5-carboxylate | C2 | C5 | Moderate | Ester at C5 provides some activation. |

| Ethyl 4-chloro-2-methylthiazole-5-carboxylate | C4 | C5 | High | Strong activation from the para-like ester group. |

| Ethyl 2-chloro-5-methylthiazole-4-carboxylate | C2 | C4 | Moderate | Ester at C4 provides some activation. |

This analysis highlights the nuanced interplay of substituent effects on the chemical behavior of the thiazole core, providing a framework for predicting the reactivity of this compound and designing synthetic strategies for its derivatization.

Computational and Theoretical Studies of 5 Methyl 1,3 Thiazole 2 Carboxylate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of thiazole (B1198619) derivatives. rdd.edu.iqtandfonline.com This quantum mechanical approach allows for the calculation of a molecule's electronic structure, providing a basis for predicting its stability and reactivity. rdd.edu.iq By using functionals like B3LYP with various basis sets, researchers can obtain optimized molecular geometries, orbital energies, and charge distributions for these compounds. rdd.edu.iqresearchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are fundamental descriptors of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net

In studies of various thiazole derivatives, the HOMO is often located over the thiazole ring and electron-donating substituents, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the electron-withdrawing parts of the molecule, marking the likely sites for nucleophilic attack. researchgate.net For instance, analysis of certain thiazole-hydrazone conjugates showed HOMO-LUMO energy gaps in the range that indicates good reactivity and stability. researchgate.net The introduction of different substituent groups on the thiazole core can tune these energy levels; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects often leading to a smaller energy gap. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Thiazole Derivatives from DFT Studies

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine | - | - | 3.42 | researchgate.net |

| 2,5-dimethyl-1,3,4-thiadiazole | - | - | Higher than related diamine derivatives | rdd.edu.iq |

| 2-methyl-1,3,4-thiadiazole | - | - | Higher than related diamine derivatives | rdd.edu.iq |

| Benzothiazole derivative with -CF3 substituent | - | - | 4.46 | mdpi.com |

| Benzothiazole derivative with no substituent | - | - | 4.73 | mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. researchgate.netscispace.com It helps in identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding intermolecular interactions. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For thiazole derivatives, MEP analysis typically reveals that the nitrogen and sulfur heteroatoms, along with any carbonyl oxygen atoms in the carboxylate group, are centers of negative potential. The hydrogen atoms of the methyl group and the thiazole ring often exhibit positive potential. researchgate.net These maps provide a visual representation of how a molecule will interact with other polar molecules or ions, guiding the understanding of its binding behavior in biological receptors or its role in chemical reactions. scispace.com

By combining FMO analysis and MEP maps, DFT calculations can effectively predict the most probable sites for chemical reactions. tandfonline.comnih.gov The regions with the highest HOMO density are the most likely to donate electrons (nucleophilic sites), while areas with the highest LUMO density are the most likely to accept electrons (electrophilic sites). This information is critical for designing synthetic routes and understanding reaction mechanisms. tandfonline.com

For example, in the synthesis of new thiazole derivatives, understanding the nucleophilic character of the thiazole nitrogen or the electrophilic character of the carboxylate carbon can inform the choice of reagents and reaction conditions. Computational studies have been used to rationalize the outcomes of reactions, such as the Hantzsch thiazole synthesis, by evaluating the stability of intermediates and the energy barriers of transition states. researchgate.net These predictive capabilities make DFT an indispensable tool in modern synthetic and medicinal chemistry. nih.gov

Molecular Dynamics (MD) Simulations of Thiazole Derivatives

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions with their environment, such as a solvent or a biological macromolecule. youtube.com This computational technique solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and binding events over time. nih.govacs.org

MD simulations have been extensively used to investigate the stability of thiazole derivatives when bound to protein targets. nih.govrsc.org For instance, after docking a thiazole derivative into the active site of an enzyme, an MD simulation can be run to assess the stability of the ligand-protein complex. nih.govrsc.org Key metrics monitored during these simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues. nih.govrsc.org Low and stable RMSD values suggest that the ligand remains in its binding pose, indicating a stable interaction. rsc.org RMSF analysis can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence. acs.org These simulations provide crucial insights into the dynamic nature of molecular recognition that static docking models cannot capture. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. doi.org This approach is a subset of the broader Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) methods. biolscigroup.usresearchgate.net In QSRR, various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are used to build a predictive model. nih.govnih.gov

For thiazole derivatives, descriptors can be calculated using computational methods and can include electronic parameters (like HOMO/LUMO energies, dipole moment), topological indices, and steric properties. biolscigroup.us A statistical method, such as multiple linear regression, is then used to create an equation that links these descriptors to an observed reactivity parameter, such as a reaction rate constant. nih.gov These models are valuable for predicting the reactivity of new, unsynthesized compounds, thereby saving time and resources in the discovery of molecules with desired properties. doi.org For example, QSAR models have been successfully developed for thiazolidine-4-one derivatives to predict their antitubercular activity, demonstrating the utility of this approach. nih.gov

Table 2: Common Descriptors Used in QSRR/QSAR Models for Thiazole Derivatives

| Descriptor Type | Examples | Relevance | Reference |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes a molecule's ability to participate in electrostatic and orbital-controlled reactions. | biolscigroup.us |

| Topological | Connectivity indices, Wiener index | Encodes information about the size, shape, and branching of the molecular structure. | doi.org |

| Steric/Geometrical | Molecular volume, Surface area | Relates to the physical size and shape of the molecule, influencing accessibility to reaction centers. | researchgate.net |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Provides information on the stability and energy of the molecule. | researchgate.net |

Conformational Analysis and Tautomerism Studies

The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable low-energy conformations of a molecule and the energy barriers between them. For a molecule like 5-Methyl-1,3-thiazole-2-carboxylate, rotation around single bonds, particularly the bond connecting the carboxylate group to the thiazole ring, can lead to different conformers. indexcopernicus.com Computational methods can map the potential energy surface as a function of these rotational angles to identify the most stable structures. For example, a study on thiazole-5-carboxylic acid identified four stable conformers based on the orientation of the carboxylic group. indexcopernicus.com

Tautomerism, the interconversion of structural isomers (tautomers), is another important aspect, particularly for thiazole derivatives containing amino or hydroxyl groups. sciencepg.comrsc.org Amine-imine and keto-enol tautomerism can significantly affect a molecule's properties and reactivity. Computational studies can predict the relative stabilities of different tautomeric forms in the gas phase and in different solvents. sciencepg.com For instance, studies on aminothiazoles have shown that the equilibrium between amine and imine forms can be influenced by the solvent environment and the presence of other substituents on the ring. rsc.org Understanding which tautomer or conformer is predominant under specific conditions is essential for accurately predicting a molecule's behavior.

Ligand-Protein Interaction Modeling (Excluding Clinical Outcomes)

Computational and theoretical modeling have become indispensable tools in the study of drug-protein interactions, providing critical insights into the binding mechanisms of small molecules. For this compound and its derivatives, these in silico approaches have been instrumental in elucidating their potential as modulators of various protein targets. Molecular docking and molecular dynamics simulations have revealed key structural features that govern their binding affinity and selectivity.

Research into a novel series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives has identified their potential as inhibitors of the human kinesin HSET (KIFC1), a motor protein involved in cell division. nih.gov High-throughput screening followed by chemical optimization led to the development of potent ATP-competitive inhibitors. nih.gov Molecular modeling suggests that these compounds bind within the ATP-binding pocket of HSET. The integrity of the amide bond adjacent to the thiazole ring and the benzamide (B126) group is crucial for maintaining inhibitory activity, as methylation of the benzamide nitrogen led to a significant decrease in potency, suggesting the hydrogen bond donor is important for binding or that the substitution affects the ligand's conformation. nih.gov

Further studies on various thiazole derivatives have highlighted the importance of the thiazole scaffold in interacting with a range of protein kinases. nih.gov The specific substitutions on the thiazole ring play a critical role in determining the binding affinity and selectivity for different kinases. For instance, the incorporation of a primary carboxamide group on the thiazole ring has been shown to significantly enhance the potency of GSK-3β inhibitors. nih.gov

Molecular docking studies of thiazolyl-pyrazole derivatives against the epidermal growth factor receptor (EGFR) kinase have demonstrated that these compounds can fit into the ligand-binding pocket. nih.gov The binding affinities are influenced by the nature of the substituents on both the thiazole and pyrazole (B372694) rings. nih.gov Similarly, docking studies of thiazole carboxamide derivatives with cyclooxygenase (COX) enzymes have revealed the binding patterns within the active sites of both COX-1 and COX-2 isozymes. nih.gov

The versatility of the thiazole nucleus is further demonstrated in studies of 2-amino thiazole derivatives as potential inhibitors of Aurora kinase, a key enzyme in tumor growth. acs.org Quantitative structure-activity relationship (QSAR) and molecular docking studies have identified compounds with excellent binding interactions within the active site of the kinase. acs.org

The following tables summarize the key findings from ligand-protein interaction modeling studies of various thiazole derivatives, providing insights into the potential interactions of compounds based on the this compound scaffold.

| Compound Class | Protein Target | Key Findings from Molecular Docking | Reference |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylates | HSET (KIFC1) | ATP-competitive binding. The hydrogen bond donor on the benzamide is important for activity. | nih.gov |

| Thiazolyl-pyrazole derivatives | EGFR Kinase | Compounds fit within the ligand-binding pocket; binding affinity is substituent-dependent. | nih.gov |

| Thiazole carboxamide derivatives | COX-1 and COX-2 | Identification of binding patterns within the enzyme active sites. | nih.gov |

| 1,3-Thiazole derivatives | EGFR TK | Establishment of a binding site for thiadiazole derivatives. | nih.gov |

| 2-Amino thiazole derivatives | Aurora Kinase | Excellent binding interactions with the active site. | acs.org |

| 1,3-Thiazole-5-carboxylic acid derivatives | Protein Kinase CK2 | Identification of small-molecule inhibitors targeting the kinase. | nih.gov |

Table 1: Summary of Ligand-Protein Interaction Modeling for Thiazole Derivatives

| Derivative Class | Protein Target | Interacting Residues/Binding Mode | Binding Energy/Score (Example) | Reference |

| Thiazolyl-pyrazole derivative (Compound 10a) | EGFR Kinase | Not specified in abstract | -3.4 kcal/mol | nih.gov |

| Thiazolyl-pyrazole derivative (Compound 6d) | EGFR Kinase | Not specified in abstract | -3.0 kcal/mol | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | Dihydrofolate reductase (DHFR) | Not specified in abstract | -1.6 E (Kcal/mol) | researchgate.net |

| 2-Amino thiazole derivative (Compound 1a) | Aurora Kinase (1MQ4) | Not specified in abstract | -9.67 | acs.org |

Table 2: Detailed Docking Results for Selected Thiazole Derivatives

These computational studies collectively underscore the potential of the this compound scaffold as a versatile template for designing specific protein inhibitors. The binding mode and affinity can be finely tuned by strategic modifications to the core structure, allowing for the development of targeted therapeutic agents.

Spectroscopic and Analytical Techniques for Mechanistic and Structural Elucidation

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. In combination with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it can also be used to monitor reaction progress and identify byproducts. The electron ionization (EI) mass spectrum of 5-Methyl-1,3-thiazole-2-carboxylate is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern can provide valuable structural information. Based on studies of other thiazoles, the fragmentation is likely to proceed through characteristic losses of small molecules or radicals. rsc.org

Predicted Fragmentation Pathway:

Loss of the methoxy (B1213986) radical (•OCH₃): M⁺ → [M - 31]⁺

Loss of the methyl ester group (•COOCH₃): M⁺ → [M - 59]⁺

Cleavage of the thiazole (B1198619) ring: This can lead to a variety of smaller fragment ions, which can help to confirm the substitution pattern of the ring.

The ability to monitor the appearance of the molecular ion of the product and the disappearance of the starting materials makes mass spectrometry an invaluable tool for reaction optimization.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C=O stretch (ester) | 1720-1740 (strong) | 1720-1740 (weak) |

| C-O stretch (ester) | 1200-1300 (strong) | |

| Thiazole ring stretches (C=N, C=C) | 1500-1650 (medium) | 1500-1650 (strong) |

| C-H stretch (aromatic and methyl) | 2900-3100 (medium) | 2900-3100 (strong) |

| C-S stretch (thiazole) | 600-800 (weak to medium) | 600-800 (medium to strong) |

Table compiled from general spectroscopic data for thiazoles and esters. rsc.org

The IR spectrum would be dominated by the strong carbonyl stretch of the ester group. Raman spectroscopy, on the other hand, would be particularly useful for observing the symmetric vibrations of the thiazole ring and the C-S bond.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not currently available in public databases, analysis of related structures, such as methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate, provides insights into the expected molecular geometry. researchgate.net An X-ray structure would provide accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice. Such data is invaluable for understanding the solid-state properties of the material and for validating computational models.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research of Chiral Analogs

While this compound itself is achiral, chiral analogs can be synthesized, for instance, by using a chiral alcohol to form the ester. For these chiral derivatives, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining their absolute stereochemistry and studying their chiroptical properties. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. These techniques are particularly powerful for studying chiral natural products containing thiazole or thiazoline (B8809763) rings. ugr.es The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with a specific stereochemical configuration, especially when supported by computational predictions. rsc.org

Applications in Medicinal Chemistry Research: Preclinical and Mechanistic Investigations

Exploration of 5-Methyl-1,3-thiazole-2-carboxylate as a Bioisostere and Scaffold

The thiazole (B1198619) ring is a five-membered heterocycle containing both sulfur and nitrogen, which imparts unique electronic and steric properties. ijper.org This structure is found in numerous FDA-approved drugs, such as the vitamin Thiamine (B1217682) (Vitamin B1). mdpi.com In drug design, the thiazole nucleus is often employed as a bioisostere for other chemical groups, like the carbonyl group, to modulate a molecule's pharmacological and pharmacokinetic profile. nih.gov Its ability to form hydrogen bonds and participate in other non-covalent interactions allows it to bind effectively to biological targets like enzymes and receptors. nih.gov The mesoionic nature of the thiazole ring can enhance a drug candidate's ability to cross cellular membranes, while the sulfur atom contributes to increased liposolubility. nih.gov

The development of new therapeutic agents frequently begins with the synthesis of a library of compounds built around a core scaffold. The this compound framework and its analogs are synthesized through various chemical strategies. A common and historical method is the Hantzsch thiazole synthesis. ijper.org More contemporary methods allow for diverse substitutions on the thiazole ring, enabling the creation of extensive compound libraries for biological screening.

Synthetic approaches often involve multi-step reactions. For instance, libraries of thiazole-benzimidazole hybrids have been created through the acid-catalyzed condensation and cyclization of ethyl 2-(4-(benzyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylates with various benzene-1,2-diamines. arkat-usa.org Another strategy involves the acylation of aminothiazole precursors with different carbonyl chlorides to produce thiazole carboxamide derivatives. nih.gov Similarly, reacting aminothiazole derivatives with isocyanates can yield urea-based compounds. acs.org These synthetic routes are highly adaptable, allowing chemists to systematically modify different parts of the molecule to explore structure-activity relationships.

Examples of Synthetic Strategies for Thiazole Derivatives:

| Starting Material(s) | Key Reaction Type | Resulting Derivative Class | Reference |

| 2-aminothiazole, Chloroacetyl chloride | Chloroacetylation | Chloroacetamide intermediate for further modification | acs.org |

| Thioamides, α-haloketones | Cyclization | 2,4- and 2,5-disubstituted 1,3-thiazoles | thieme-connect.de |

| Ethyl 2-(formylphenyl)-4-methylthiazole-5-carboxylates, benzene-1,2-diamines | Condensation-cyclization | Thiazole-benzimidazole hybrids | arkat-usa.org |

| 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, amino acid methyl esters | Amide coupling, Saponification | 2-(3-benzamidopropanamido)thiazole-5-carboxylates | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically altering the chemical structure of this compound derivatives, researchers have identified key features that govern their ability to inhibit specific enzymes.

c-Met Kinase Inhibition: In the pursuit of anticancer agents, thiazole carboxamides have been evaluated as inhibitors of the c-Met kinase enzyme. nih.gov SAR studies revealed that compounds featuring a thiazole-2-carboxamide scaffold were generally more cytotoxic to cancer cell lines than analogous thiadiazole derivatives. nih.govtandfonline.com The nature and position of substituents on an associated benzene (B151609) ring were also critical; incorporating a halogen atom, particularly at the 3-position, resulted in better cytotoxicity compared to a methyl group or a halogen at the 2-position. tandfonline.com

Cholinesterase Inhibition: Thiazole derivatives have been investigated as inhibitors of cholinesterases (Acetylcholinesterase - AChE; Butyrylcholinesterase - BChE), enzymes relevant to Alzheimer's disease. academie-sciences.fracademie-sciences.fr Studies on a series of 1,3-thiazole fragments showed that some compounds could selectively inhibit either AChE or BChE. academie-sciences.fr For instance, a derivative featuring a quinoxaline (B1680401) system (compound 7 in the study) was the most potent AChE inhibitor, while another compound (compound 6) was the lead inhibitor for BChE. academie-sciences.fr This highlights how modifications to the groups attached to the thiazole core can tune the selectivity profile.

HSET (KIFC1) Kinesin Inhibition: The mitotic kinesin HSET is a target in cancer therapy. A high-throughput screen identified a 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivative as a micromolar inhibitor. nih.gov Subsequent optimization led to compounds with nanomolar potency. These inhibitors were found to be ATP-competitive, indicating they bind to the nucleotide-binding site of the enzyme. nih.gov

Table of SAR Findings in Enzyme Inhibition

| Enzyme Target | Thiazole Scaffold | Key Structural Feature for Activity | Effect | Reference |

|---|---|---|---|---|

| c-Met Kinase | Thiazole-2-carboxamide | Halogen at 3-position of benzene ring | Increased cytotoxicity | nih.govtandfonline.com |

| Acetylcholinesterase (AChE) | 1,3-Thiazole with quinoxaline system | Quinoxaline moiety | Potent and selective AChE inhibition | academie-sciences.fr |

| Butyrylcholinesterase (BChE) | 1,3-Thiazole derivative | Specific amide/amine substitutions | Selective BChE inhibition | academie-sciences.fr |

| HSET (KIFC1) Kinesin | 2-(3-benzamidopropanamido)thiazole-5-carboxylate | Benzamide (B126) and carboxylate groups | ATP-competitive inhibition | nih.gov |

Beyond enzyme inhibition, thiazole derivatives have been designed to modulate the function of G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Adenosine (B11128) A3 Receptor Antagonism: In the search for selective antagonists of the human adenosine A3 receptor, SAR studies were performed on aminothiazole and aminothiadiazole templates. nih.gov It was discovered that a methoxy (B1213986) group at the 4-position of the phenyl ring attached to the thiazole, combined with N-acetyl or N-propionyl substitutions on the amino group, dramatically increased binding affinity and selectivity for the A3 receptor. nih.gov The most potent compound identified in this series, an N-acetylated aminothiadiazole, exhibited a Ki value of 0.79 nM. nih.gov Molecular modeling suggested how these features fit into the receptor's binding pocket.

Serotonin 5-HT3 Receptor Antagonism: A novel class of potent and selective 5-HT3 receptor antagonists was developed where a thiazole moiety acts as a bioisostere for a carbonyl group, linking an aromatic region to a basic nitrogen-containing group. nih.gov An optimized compound from this series demonstrated oral activity comparable to the established drug Ondansetron. A computer-generated pharmacophore model helped rationalize many of the observed SARs for 5-HT3 receptor binding. nih.gov

Table of SAR Findings in Receptor Binding

| Receptor Target | Thiazole Scaffold | Key Structural Feature for Activity | Effect | Reference |

|---|---|---|---|---|

| Adenosine A3 Receptor | 4-(4-Methoxyphenyl)-2-aminothiazole | 4-Methoxy on phenyl ring and N-acetylation | Increased antagonist binding affinity and selectivity | nih.gov |

| Serotonin 5-HT3 Receptor | 4-(Aryl)-2-(basic moiety)-thiazole | Thiazole as carbonyl bioisostere | Potent and selective antagonism | nih.gov |

Investigation of Antimicrobial Modulatory Mechanisms (In Vitro and In Silico)

Derivatives of the this compound scaffold have shown significant promise as antimicrobial agents. Numerous studies have reported the synthesis and evaluation of thiazole-containing compounds against a range of bacteria and fungi. arkat-usa.orgnih.gov

A critical target for antibacterial drugs is the bacterial cell division machinery, which includes enzymes responsible for synthesizing the cell wall. The FtsZ protein, a tubulin homolog, is essential for forming the Z-ring at the division site, making it an attractive target for new antibiotics.

A series of novel quinolinium derivatives, some incorporating a thiazole structural element, have demonstrated potent antibacterial activity against various strains, including multidrug-resistant ones like MRSA and VRE. nih.gov Mechanistic studies suggest that these compounds disrupt the GTPase activity and the dynamic assembly of the FtsZ protein. nih.gov This interference with FtsZ function inhibits bacterial cell division, ultimately leading to cell death. These findings position thiazole-containing scaffolds as promising starting points for the development of new antibacterial agents that act via FtsZ inhibition. nih.gov

Thiazole derivatives have also been investigated for their antifungal properties, particularly against pathogenic Candida species. nih.govnih.gov

In one study, two series of 4-phenyl-1,3-thiazole derivatives were synthesized and tested against various Candida strains. nih.gov The results showed that derivatives containing a 2-hydrazinyl linkage were superior in antifungal potency to those without it. Two compounds, 7a and 7e from the study, exhibited promising inhibitory activity against C. albicans, with Minimum Inhibitory Concentration (MIC) values lower than the reference drug fluconazole. nih.gov Molecular docking studies were performed to investigate the binding interactions of these compounds, suggesting potential mechanisms of action, although the specific fungal pathway targeted was not definitively identified in the experimental work. nih.gov

Another study reported that certain thiazole derivatives linked to other heterocyclic rings showed activity against C. albicans, with the substitution pattern on the thiazole and associated rings influencing the potency. nih.gov For example, substitution with a p-bromophenyl group on the thiazole ring was found to increase antifungal activity in one series of compounds. nih.gov While these studies establish the antifungal potential of thiazole scaffolds, further research is needed to elucidate the precise biochemical pathways they interrupt in fungal cells.

Antiviral Research Applications (Excluding Human Pathogens, Focusing on Mechanistic Aspects)

Thiazole-containing compounds have been investigated for a broad spectrum of antiviral activities. nih.govresearchgate.net Research focusing on the underlying mechanisms, particularly in non-human pathogen contexts, reveals how these scaffolds can interfere with the viral life cycle.

Viral proteases are essential enzymes that cleave viral polyproteins into functional units, making them a critical target for antiviral drug design. The thiazole scaffold has been identified as a key structural feature in the development of protease inhibitors. For example, research into plant pathogens has involved the design of novel thiazole carboxamides as potential inhibitors of D1 protease, an enzyme crucial for viral activity in plants. researchgate.net These studies often use homology modeling and virtual screening to identify hit structures. researchgate.net

While many recent studies have focused on human pathogens like SARS-CoV-2, the mechanistic principles are broadly applicable. In these studies, thiazole-based derivatives have been designed and synthesized as analogs of known protease inhibitors. nih.govnih.gov Molecular modeling simulations of these compounds show that the thiazole moiety can form critical interactions, such as arene-arene interactions with histidine residues (e.g., His41) within the enzyme's active site. nih.gov These interactions, along with hydrogen bonds to other key residues like glutamine and glutamic acid, are fundamental to the inhibitory action. nih.gov This body of research underscores the utility of the thiazole framework in creating molecules that can physically block the active site of viral proteases, a mechanism that is explored for its potential across different types of viruses.

Beyond direct enzyme inhibition, thiazole derivatives are being investigated for their ability to modulate the complex machinery of viral replication. One key mechanism involves the alteration of viral RNA processing and accumulation. A notable example is the thiazole-5-carboxamide (B1230067) derivative known as GPS491, which was identified following the optimization of a stilbene (B7821643) inhibitor. mdpi.com This compound was shown to inhibit the replication of adenoviruses and multiple coronaviruses by impacting cellular factors involved in RNA processing. mdpi.com

Mechanistically, treatment with this type of compound leads to significant changes in the accumulation and phosphorylation of splicing regulatory SR proteins. This interference with the host's cellular machinery, which the virus hijacks for its own purposes, results in altered production of viral RNAs (unspliced, singly spliced, and multiply spliced). mdpi.com Consequently, this disrupts the expression of viral genes, including early genes needed for DNA amplification and late genes responsible for structural proteins, thereby inhibiting the formation of new virus particles. mdpi.com Other studies on 5-position-substituted 1,2,3-thiadiazoles (isomers of 1,3-thiazole) have also demonstrated potent antiviral activity against plant viruses, further indicating that modulation of replication is a key area of investigation for this class of compounds. nih.gov

Kinase Inhibition Research and Signaling Pathway Modulation (In Vitro and In Silico)

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in diseases like cancer, making them a major target for drug development. nih.gov Thiazole derivatives have emerged as a highly favored structural motif for designing kinase inhibitors due to their ability to interact with the ATP-binding site of these enzymes. nih.govnih.gov

In vitro and in silico studies have identified derivatives of 1,3-thiazole-5-carboxylic acid as potent inhibitors of protein kinase CK2. nih.gov Furthermore, a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was discovered through high-throughput screening to be a micromolar inhibitor of the kinesin HSET (KIFC1), a motor protein crucial for the survival of cancer cells with extra centrosomes. nih.gov Further optimization led to ATP-competitive compounds with nanomolar biochemical potency. nih.gov

Research has also focused on other kinases. Thiazole/thiadiazole carboxamide derivatives have been designed and evaluated for their activity against c-Met kinase, a target in cancer therapy. researchgate.nettandfonline.com These studies have led to the identification of promising inhibitors in both biochemical and cellular assays, which were found to inhibit c-Met phosphorylation. researchgate.nettandfonline.com The versatility of the thiazole scaffold is highlighted by its use in developing inhibitors for a range of kinases, as detailed in the table below.

| Thiazole Derivative Class | Target Kinase | Key Findings | Study Type | Reference |

|---|---|---|---|---|

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | HSET (KIFC1) | Identified as a hit with micromolar IC50 (2.7 μM), optimized to nanomolar potency. ATP-competitive. | In Vitro (HTS, ADP-Glo) | nih.gov |

| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | Compound 51am identified as a potent inhibitor in biochemical and cellular assays; inhibits c-Met phosphorylation. | In Vitro, Cell-based | researchgate.nettandfonline.com |

| 1,3-Thiazole-5-carboxylic Acid Derivatives | Protein Kinase CK2 | Identified through virtual screening and in vitro assays; compound 33 showed potent inhibition (IC50 = 0.4 μM). | In Silico, In Vitro | nih.gov |

| Aminothiazole Derivatives | Aurora A Kinase | Compounds 29 and 30 identified as potent and selective inhibitors with IC50 values of 79 nM and 140 nM, respectively. | In Vitro | nih.gov |